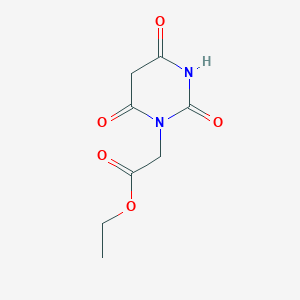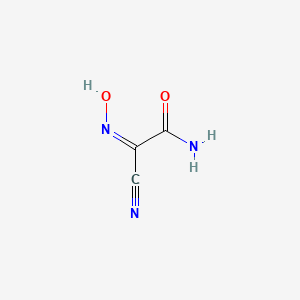
Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would detail how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve looking at properties like the compound’s melting point, boiling point, solubility, and spectral data.Applications De Recherche Scientifique
Marine Fungal Compounds
Research on marine fungus Penicillium sp. led to the discovery of new compounds including ethyl acetate derivatives. These compounds, such as butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, have potential applications in pharmacology due to their unique structures and properties (Wu et al., 2010).
Synthesis of Tetrahydropyridin Derivatives
Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate has been synthesized with high regioselectivity. This process is significant for creating derivatives like (R)-Ethyl Homopepicolate, which have applications in asymmetric synthesis and potentially in drug development (Karamé et al., 2011).
Antimicrobial Activity
The synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives demonstrates significant antimicrobial properties against common pathogenic bacteria, indicating potential for developing new antibacterial agents (Asif et al., 2021).
Ultrasonic-assisted Synthesis
Ethyl acetate derivatives have been synthesized using ultrasonic irradiation, showcasing an efficient method for producing dihydropyrimidinone derivatives. This method could be crucial for developing novel synthetic pathways in pharmaceuticals (Darehkordi & Ghazi, 2015).
Structural Analyses and Biological Evaluation
Ethyl acetate derivatives have been structurally analyzed and evaluated for biological activities, such as antihistaminic and antimicrobial properties. These analyses contribute to our understanding of these compounds' potential therapeutic applications (Ozbey et al., 2001).
Synthesis of Alkaloid Analogs
The addition of barbituric acids to certain compounds leads to the formation of N-alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones, which are analogs of alkaloids. These compounds have potential applications in the field of medicinal chemistry (Krasnov et al., 2003).
Novel Synthesis Methodologies
Ethyl acetate derivatives have been synthesized through various novel methods, such as the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines. These methodologies offer new ways to create structurally diverse compounds for potential pharmaceutical applications (Pretto et al., 2019).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety hazards.
Orientations Futures
This would involve looking at potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.
Propriétés
IUPAC Name |
ethyl 2-(2,4,6-trioxo-1,3-diazinan-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-2-15-7(13)4-10-6(12)3-5(11)9-8(10)14/h2-4H2,1H3,(H,9,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMGMQDTGFFGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453469 |
Source


|
| Record name | Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate | |
CAS RN |
98629-84-6 |
Source


|
| Record name | Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

